molecular formula C23H27N5O3 B2957207 1-(3-Methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea CAS No. 1448126-42-8

1-(3-Methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea

Número de catálogo: B2957207
Número CAS: 1448126-42-8
Peso molecular: 421.501
Clave InChI: KBDIQWMWIGLHSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a urea core bridging a 3-methoxyphenyl group and a modified phthalazinone scaffold. The phthalazinone moiety (4-oxo-3,4-dihydrophthalazin-1-yl) is substituted with a 2-(pyrrolidin-1-yl)ethyl chain at position 3, introducing a basic tertiary amine that may enhance solubility and target engagement . The 3-methoxy group on the phenyl ring likely modulates electronic properties and metabolic stability. Urea derivatives are well-documented in medicinal chemistry for their hydrogen-bonding capacity, which is critical for interactions with biological targets such as kinases or enzymes .

Propiedades

IUPAC Name

1-(3-methoxyphenyl)-3-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-31-18-8-6-7-17(15-18)25-23(30)24-16-21-19-9-2-3-10-20(19)22(29)28(26-21)14-13-27-11-4-5-12-27/h2-3,6-10,15H,4-5,11-14,16H2,1H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDIQWMWIGLHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(3-Methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a methoxyphenyl group, a pyrrolidinyl moiety, and a dihydrophthalazinyl component. The synthesis typically involves multi-step organic reactions, including the formation of urea derivatives and cyclization processes.

PropertyValue
Molecular FormulaC19_{19}H24_{24}N4_{4}O3_{3}
Molecular Weight356.42 g/mol
IUPAC Name1-(3-methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological effects such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Anti-Cancer Activity

Research indicates that compounds similar to 1-(3-Methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives with similar structural motifs have shown inhibition of cell proliferation in breast cancer and leukemia models.

Case Study : A study conducted on related compounds demonstrated that they induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines in macrophages. This effect is attributed to the modulation of NF-kB signaling pathways.

Research Findings : A comparative analysis indicated that derivatives with pyrrolidine structures significantly reduced TNF-alpha and IL-6 levels in stimulated macrophages .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional differences between the target compound and related urea derivatives:

Compound Name Core Scaffold Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity/Notes
Target Compound Phthalazinone 3-Methoxyphenyl; 2-(pyrrolidin-1-yl)ethyl C₂₃H₂₅N₅O₄ 451.48 Hypothesized kinase inhibition (inferred)
1-(3,5-Dimethylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea (4h) Azetidinone 3,5-Dimethylphenyl; 4-fluorophenyl; 4-methoxyphenyl C₂₅H₂₃FN₄O₃ 446.47 Antiproliferative (90% yield, white solid)
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(naphthalen-1-ylmethyl)urea Phthalazinone 3-Methyl; naphthalen-1-ylmethyl C₂₆H₂₂N₄O₂ 422.49 No explicit activity reported
1-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea Pyridazinone 3,5-Dimethoxyphenyl; 4-chlorophenyl; propyl linker C₂₂H₂₃ClN₄O₄ 442.90 No physical data provided
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea Pyrrolidinone 3,4-Dimethoxyphenyl; 4-methoxyphenylpiperazine C₂₇H₃₄N₅O₅ 520.60 Potential CNS activity (piperazine moiety)

Functional and Pharmacological Insights

  • Scaffold Diversity: The phthalazinone core (target compound and ) is associated with kinase inhibition due to its planar aromatic system, which facilitates π-π stacking in ATP-binding pockets. In contrast, azetidinone (4h ) and pyridazinone scaffolds may target different enzymes or receptors.
  • Substituent Effects :

    • Methoxy Groups : The 3-methoxyphenyl group in the target compound may reduce metabolic oxidation compared to 3,5-dimethoxyphenyl in , which has higher steric hindrance .
    • Halogenated Moieties : The 4-chlorophenyl group in could enhance target affinity via hydrophobic interactions, whereas the 4-fluorophenyl in 4h may improve bioavailability through reduced steric bulk.
  • Biological Activity: Compound 4h demonstrated 90% yield and antiproliferative activity, suggesting urea-azetidinone hybrids are synthetically accessible and biologically relevant. The target compound’s phthalazinone-pyrrolidine combination may similarly target proliferative pathways but with improved pharmacokinetics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.